(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20350531
InChI: InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC20350531

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name (1S)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1
Standard InChI Key SFFREFZFKNSDSJ-NSHDSACASA-N
Isomeric SMILES COC1=CC2=C(CCC[C@@H]2N)C(=C1)F
Canonical SMILES COC1=CC2=C(CCCC2N)C(=C1)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic tetrahydronaphthalene scaffold with a fluorine atom at position 5, a methoxy group at position 7, and an (S)-configured primary amine at position 1 (Figure 1). Its molecular formula is C11H14FNO\text{C}_{11}\text{H}_{14}\text{FNO}, with a molecular weight of 195.23 g/mol. The stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H14FNO\text{C}_{11}\text{H}_{14}\text{FNO}
Molecular Weight195.23 g/mol
IUPAC Name(1S)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
SMILESCOC1=CC2=C(CCC[C@@H]2N)C(=C1)F
Chiral Center1-position (S-configuration)

Physicochemical Characteristics

The fluorine atom enhances lipophilicity (cLogP=2.5\text{cLogP} = 2.5), improving membrane permeability, while the methoxy group contributes to metabolic stability. The compound exhibits moderate aqueous solubility (74 μM at pH 7.4) , making it suitable for oral formulation. Spectroscopic data (NMR, IR) confirm its structure, with distinct signals for the amine (δ=1.82.1ppm\delta = 1.8–2.1 \, \text{ppm}) and methoxy groups (δ=3.7ppm\delta = 3.7 \, \text{ppm}).

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions, emphasizing asymmetric synthesis to achieve high enantiomeric excess (ee > 98%). A common pathway includes:

  • Fluorination: Electrophilic fluorination of a naphthalene precursor using Selectfluor.

  • Methoxy Introduction: O-Methylation with methyl iodide under basic conditions.

  • Reductive Amination: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4_4) reduction to form the tetrahydronaphthalene core .

  • Chiral Resolution: Separation of enantiomers via chiral HPLC or crystallization .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
FluorinationSelectfluor, DCM, 0°C65–70
Methoxy IntroductionCH3_3I, K2_2CO3_3, DMF85–90
Reductive AminationH2_2, Pd/C, EtOH75–80

Industrial-Scale Production

Continuous flow reactors are employed to enhance efficiency, with in-line purification systems ensuring >98% purity. A recent patent (CN111393309A) describes a related compound’s synthesis using reductive amination and catalytic hydrogenation, achieving 87.1% yield .

ActivityModel SystemIC50_{50}/GI50_{50}
μ-Opioid BindingIn vitro assay<20 pM
AnticonvulsantRodent seizure model15 mg/kg
AntiproliferativeMV4:11 leukemia cells38 nM

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Amine Protonation: Forms water-soluble salts (e.g., hydrochloride) at acidic pH .

  • Demethylation: Methoxy group cleaves under strong acids (HBr/HOAc), yielding phenolic derivatives.

  • Nucleophilic Substitution: Fluorine replaced by azide or thiol groups via SNAr reactions.

Structural Analogs

Comparative studies highlight the impact of substituents on bioactivity:

Table 4: Comparison with Analogous Compounds

CompoundSubstituentsBiological Activity
(S)-5-Chloro-6-methoxy derivativeCl at 5, OCH3_3 at 6Antimicrobial (MIC = 2 μg/mL)
(R)-5-Fluoro-7-methoxy enantiomer R-configurationReduced opioid affinity
5-Methoxy-naphthalene No fluorineWeak CNS activity

Industrial and Research Applications

Drug Development

The compound serves as a key intermediate in synthesizing dopamine agonists (e.g., rotigotine) . Its fluorinated structure improves blood-brain barrier penetration, critical for CNS-targeted therapies.

Material Science

Used in chiral stationary phases for HPLC, resolving enantiomers of bioactive molecules .

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